

Physical and chemical properties of 2-(4-Chlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Chlorophenyl)propan-2-ol**

Cat. No.: **B162340**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2-(4-Chlorophenyl)propan-2-ol**

Introduction

2-(4-Chlorophenyl)propan-2-ol, a tertiary alcohol bearing a para-substituted chlorophenyl group, is a significant chemical entity within the landscape of synthetic organic chemistry. Its structural motifs—a tertiary alcohol and a halogenated aromatic ring—confer upon it a versatile reactivity profile, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceutical agents and materials. This guide provides a comprehensive exploration of its core physical, chemical, and spectroscopic properties, offering a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of **2-(4-Chlorophenyl)propan-2-ol** are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.

Property	Value	Source
CAS Number	1989-25-9	[1] [2]
Molecular Formula	C ₉ H ₁₁ ClO	[1] [2]
Molecular Weight	170.64 g/mol	[1] [2]
Appearance	White to light orange/green powder or lump	[2]
Melting Point	43 °C	[2]
Boiling Point	96 °C at 3 mmHg	[2]
Solubility	Soluble in methanol	[2]

The structure of **2-(4-Chlorophenyl)propan-2-ol** is key to understanding its properties. The tertiary alcohol group is a site for substitution or elimination reactions, while the electron-withdrawing nature of the chlorine atom on the phenyl ring influences the reactivity of the aromatic system.

Caption: Chemical structure of **2-(4-Chlorophenyl)propan-2-ol**.

Spectroscopic Characterization: A Multi-faceted Analysis

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **2-(4-Chlorophenyl)propan-2-ol**. The following sections detail the expected spectral signatures based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals:

- A singlet corresponding to the six equivalent protons of the two methyl groups $(-\text{CH}_3)_2$.
- A singlet for the hydroxyl proton (-OH). The chemical shift of this proton can be variable and its peak may be broad.
- Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, corresponding to the four aromatic protons.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display six signals, corresponding to the six unique carbon environments:
 - One signal for the two equivalent methyl carbons.
 - One signal for the quaternary carbon attached to the hydroxyl group.
 - Four signals for the aromatic carbons, with the carbon atom bonded to the chlorine atom being significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for **2-(4-Chlorophenyl)propan-2-ol** include:

- A broad O-H stretching band, characteristic of an alcohol, typically in the region of 3200-3600 cm^{-1} .
- C-H stretching bands from the aromatic ring and methyl groups, usually found just below and above 3000 cm^{-1} .
- C=C stretching vibrations within the aromatic ring, appearing in the 1450-1600 cm^{-1} region.
- A C-O stretching band for the tertiary alcohol, typically around 1150-1200 cm^{-1} .
- A C-Cl stretching band, which can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.64 g/mol). The presence of chlorine will result in a characteristic $M+2$ peak with an intensity of about one-third that of the M^+ peak, due to the natural abundance of the ^{37}Cl isotope.
- Fragmentation: A prominent fragment would likely result from the loss of a methyl group to form a stable benzylic carbocation.

Synthesis and Reactivity

Illustrative Synthetic Pathway

A common method for the synthesis of tertiary alcohols like **2-(4-Chlorophenyl)propan-2-ol** is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a ketone. For instance, reacting methylmagnesium bromide with 4-chloroacetophenone would yield the desired product after an aqueous workup.

Alternatively, synthesis can be achieved via the ring-opening of a substituted epoxide. For example, reacting 2-(4-chlorophenyl)-2-methyloxirane with a suitable nucleophile could be a viable route.^[3]

Chemical Reactivity

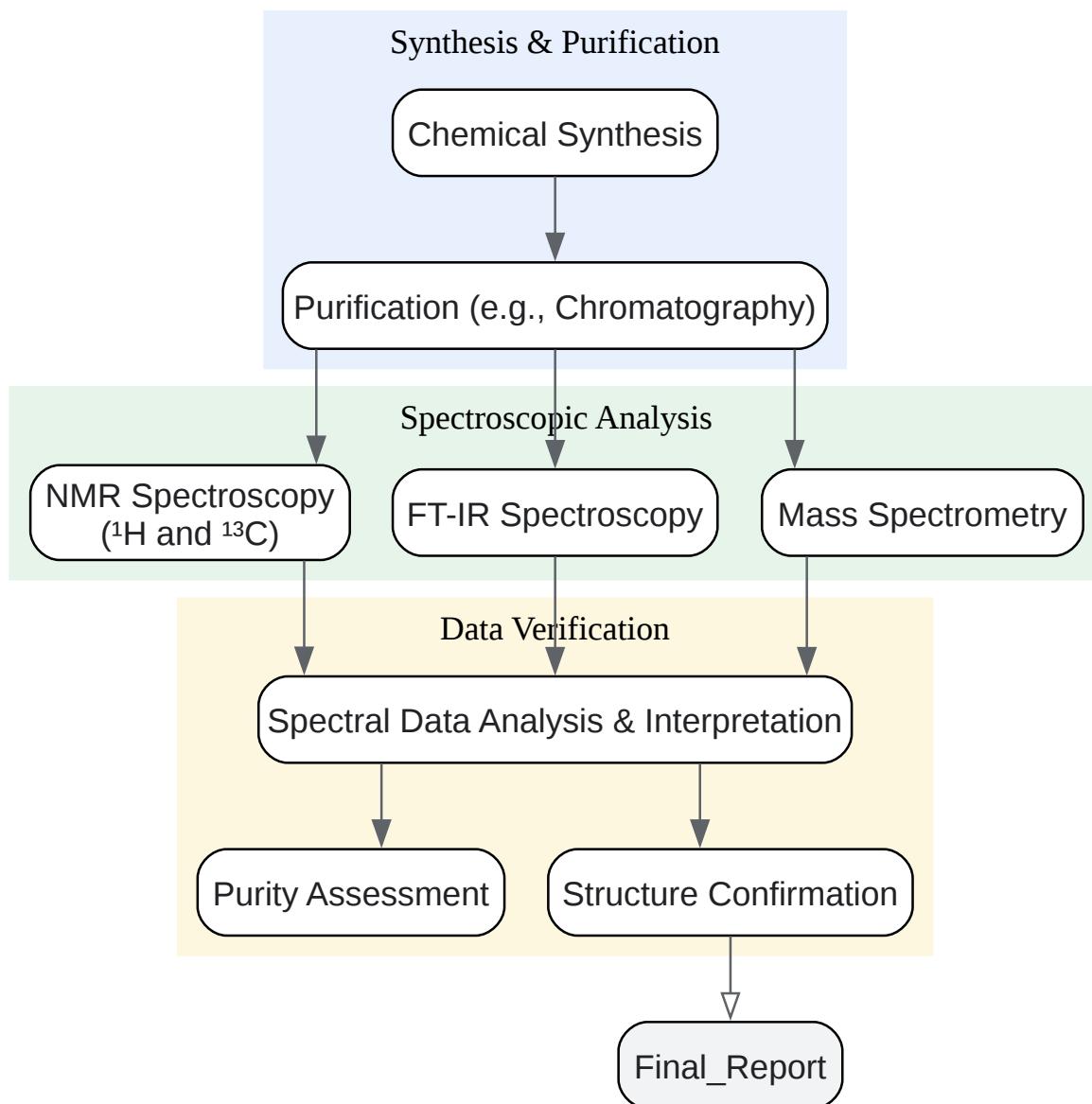
- Reactions of the Hydroxyl Group: As a tertiary alcohol, the hydroxyl group can undergo substitution reactions, typically under acidic conditions via an S_N1 mechanism, forming a stable tertiary carbocation. Dehydration to form an alkene is also possible with a strong acid.
- Reactions of the Aromatic Ring: The chloro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, although the chlorine atom is deactivating.

Experimental Protocols

The following protocols outline the standard procedures for the spectroscopic analysis of **2-(4-Chlorophenyl)propan-2-ol**.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the solvent signal or an internal standard (e.g., TMS).


Protocol 2: FT-IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Spectrum Acquisition: Place the sample in the spectrometer and acquire the spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate ions.
- Mass Analysis: Analyze the resulting ions using a mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

- Data Interpretation: Analyze the mass spectrum to determine the molecular weight and deduce the fragmentation pattern.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **2-(4-Chlorophenyl)propan-2-ol**.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions should be observed when handling **2-(4-Chlorophenyl)propan-2-ol**.

- Handling: Use in a well-ventilated area.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4][5] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[4][5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If on skin, wash thoroughly with soap and water.[7] If inhaled, move to fresh air.[5][7]

Conclusion

2-(4-Chlorophenyl)propan-2-ol is a compound with well-defined physical and chemical properties that make it a useful tool in organic synthesis. Its characterization relies on a combination of standard spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide has provided a detailed overview of these properties and the experimental methodologies required for their verification, serving as a valuable resource for scientists and researchers in the field.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemsoc. (n.d.). 2-(4-chlorophenyl)propan-1-ol | CAS#:59667-21-9.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- PubChemLite. (n.d.). 2-(4-bromo-2-chlorophenyl)propan-2-ol.
- PubChem. (n.d.). 2-(4-iodophenyl)propan-2-ol.
- FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826).
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of propan-2-ol.
- Google Patents. (n.d.). US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives.
- National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-chloro-.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-2-ol.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Propan-2-ol low high resolution H-1 proton nmr spectrum.

- PhytoBank. (2015). Showing 2-(4-Methylphenyl)-2-propanol (PHY0162394).
- SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-propanol - Optional[¹H NMR] - Spectrum.
- National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-chloro-.
- PubChem. (n.d.). 2-(4-Fluorophenyl)-2-propanol.
- The Human Metabolome Database. (n.d.). Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1989-25-9 | 2-(4-Chlorophenyl)propan-2-ol - Synblock [synblock.com]
- 2. 2-(4-Chlorophenyl)-2-propanol | 1989-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Chlorophenyl)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162340#physical-and-chemical-properties-of-2-4-chlorophenyl-propan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com